2-Acetyl-3-fluoropyridine

Vue d'ensemble

Description

2-Acetyl-3-fluoropyridine is an organic compound with the chemical formula C8H6FNO and a molecular weight of 151.14 g/mol . It is a white to yellow crystalline solid at room temperature, with a melting point of 52-56°C . Additionally, it is used as a flavor and fragrance ingredient, adding a unique aroma to various products .

Analyse Biochimique

Biochemical Properties

2-Acetyl-3-fluoropyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis for forming carbon-carbon bonds . The compound’s fluorine atom enhances its reactivity and stability, making it a valuable intermediate in the synthesis of complex organic molecules. Additionally, this compound can interact with proteins and enzymes involved in metabolic pathways, potentially influencing their activity and function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with specific enzymes can lead to changes in the phosphorylation status of proteins, thereby modulating signal transduction pathways . Furthermore, this compound may impact gene expression by binding to transcription factors or other regulatory proteins, altering the transcriptional activity of target genes . These effects on cellular processes highlight the compound’s potential as a tool for studying cellular mechanisms and developing therapeutic agents.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These interactions can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the binding interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under inert atmosphere and room temperature conditions . Prolonged exposure to light or air can lead to its degradation, resulting in a decrease in its effectiveness in biochemical reactions. Long-term studies have shown that this compound can have sustained effects on cellular function, with changes in enzyme activity and gene expression observed over extended periods . These temporal effects are important considerations for designing experiments and interpreting results in research involving this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, including enzyme inhibition, disruption of metabolic pathways, and alterations in gene expression . Threshold effects have been observed, where a certain dosage level is required to elicit significant biological responses. Understanding the dosage effects of this compound is crucial for determining its safety and efficacy in preclinical studies and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities . Additionally, this compound can influence the activity of key metabolic enzymes, thereby affecting the overall metabolic balance within cells . These interactions highlight the compound’s potential impact on cellular metabolism and its relevance in studying metabolic disorders and developing metabolic therapies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transport proteins . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . Understanding the transport and distribution of this compound is essential for elucidating its cellular effects and optimizing its use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the endoplasmic reticulum, mitochondria, or other organelles, depending on its interactions with intracellular proteins and transporters These localization patterns can influence the compound’s activity and function, as well as its effects on cellular processes

Méthodes De Préparation

The synthesis of 2-Acetyl-3-fluoropyridine involves several chemical reactions and purification steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the selective synthesis of fluoropyridines, which remains a challenging problem due to the presence of strong electron-withdrawing substituents in the aromatic ring . Industrial production methods for this compound have been developed to ensure high purity and yield .

Analyse Des Réactions Chimiques

2-Acetyl-3-fluoropyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The Suzuki–Miyaura coupling reaction is one of the most common reactions involving this compound, where it acts as a nucleophilic organic group transferred from boron to palladium . Common reagents used in these reactions include boron reagents, palladium catalysts, and various solvents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the formation of new carbon–carbon bonds .

Applications De Recherche Scientifique

2-Acetyl-3-fluoropyridine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various pharmaceuticals and agrochemicals . In biology, it is used as a precursor for the synthesis of biologically active compounds, including potential imaging agents for various biological applications . In medicine, it may act as a precursor for the synthesis of active pharmaceutical ingredients . Additionally, it is used in the flavor and fragrance industry to add unique aromas to products .

Mécanisme D'action

The mechanism of action of 2-Acetyl-3-fluoropyridine is based on its chemical reactivity and ability to interact with biological targets . In the pharmaceutical industry, it may act as a precursor for the synthesis of active pharmaceutical ingredients, which exert their effects through various molecular targets and pathways . The specific mechanism of action depends on the particular compound synthesized from this compound and its intended use.

Comparaison Avec Des Composés Similaires

2-Acetyl-3-fluoropyridine can be compared with other fluoropyridine derivatives, such as 2-fluoropyridine, 3-fluoropyridine, and 4-fluoropyridine . These compounds share similar chemical structures but differ in the position of the fluorine atom on the pyridine ring. The presence of the acetyl group in this compound adds to its uniqueness, making it a versatile building block for the synthesis of various compounds .

Activité Biologique

2-Acetyl-3-fluoropyridine, a fluorinated derivative of pyridine, has garnered attention in various fields of research due to its significant biological activity and potential applications in medicinal chemistry. This article provides a comprehensive overview of the compound's biochemical properties, mechanisms of action, and its effects on cellular processes, supported by relevant case studies and research findings.

Chemical Structure and Properties

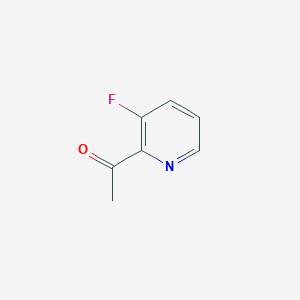

This compound has the following chemical structure:

- Molecular Formula : CHFNO

- CAS Number : 87674-20-2

The presence of the fluorine atom and the acetyl group significantly influences its reactivity and interaction with biological systems.

Enzymatic Metabolism

The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may exhibit distinct biological activities. This metabolic pathway is crucial as it can alter the pharmacokinetic properties of the compound, influencing its efficacy and safety profile in biological systems .

Interaction with Biological Targets

This compound participates in various biochemical reactions, including:

- Suzuki–Miyaura Coupling Reactions : This reaction is widely used for forming carbon-carbon bonds in organic synthesis, highlighting its utility in drug development .

- Cell Signaling Modulation : The compound has been shown to influence cell signaling pathways by interacting with specific enzymes, potentially altering gene expression and cellular metabolism .

The molecular mechanism underlying the biological activity of this compound involves several key interactions:

- Binding Interactions : The compound can bind to enzymes and proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions are essential for modulating protein function and cellular responses .

- Subcellular Localization : Its localization within cells is determined by targeting signals that direct it to specific organelles such as the endoplasmic reticulum or mitochondria. This localization is critical for its biological effects .

Cytotoxicity Studies

Research has demonstrated that this compound exhibits cytotoxic effects on various cell lines. For example:

- Study on Cancer Cell Lines : A study evaluated the impact of this compound on human cancer cell lines, revealing that it induces apoptosis through activation of caspase pathways. The IC50 values were determined to assess potency against different cell types .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 18 |

Pharmacological Applications

The compound has been explored for its potential as a pharmacological agent. Its derivatives have been synthesized for use as inhibitors in various therapeutic contexts:

- BCL6 Inhibition : Recent studies have identified analogs of this compound that inhibit BCL6, a protein involved in cancer progression. These compounds showed promising results in reducing tumor growth in vivo .

Summary of Research Findings

The diverse biological activities of this compound make it a valuable compound in medicinal chemistry. Its ability to modulate enzyme activity, influence cellular signaling pathways, and exhibit cytotoxicity against cancer cells positions it as a candidate for further development in therapeutic applications.

Propriétés

IUPAC Name |

1-(3-fluoropyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c1-5(10)7-6(8)3-2-4-9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZMVVFNNQQTFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00520591 | |

| Record name | 1-(3-Fluoropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00520591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87674-20-2 | |

| Record name | 1-(3-Fluoropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00520591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.